3-methyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
3-Methyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative structurally analogous to xanthine-based compounds like theophylline and caffeine. Its modifications at positions 3 (methyl), 7 (2-methylbenzyl), and 8 (piperazinyl) aim to optimize biological activity and pharmacokinetic properties. Purine-dione derivatives are widely explored for therapeutic applications, including enzyme inhibition (e.g., aldehyde dehydrogenase [ALDH], dipeptidyl peptidase-4 [DPP-4]) and central nervous system modulation . This article compares the target compound with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Properties
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-5-3-4-6-13(12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-9-7-19-8-10-23/h3-6,19H,7-11H2,1-2H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMMVPOFKZISJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its DrugBank accession number DB08530, is a compound that belongs to the class of n-arylpiperazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 355.41 g/mol. It features a purine core with various substituents that are believed to influence its biological activity.
Research indicates that compounds similar to this compound may act on multiple neurotransmitter systems. Specifically, studies have shown that derivatives of this compound can modulate serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in the treatment of mood disorders and other psychiatric conditions .
Biological Activity Overview
The biological activities associated with this compound include:
- Antidepressant Effects : Compounds in this class have been evaluated for their antidepressant properties using models such as the Forced Swim Test (FST). For instance, related compounds exhibited significant activity at doses of 2.5 mg/kg and 5 mg/kg .
- Anxiolytic Properties : Some derivatives have shown anxiolytic effects in behavioral assays, indicating their potential for treating anxiety disorders .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways involved in tumor growth .
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antidepressant activity at dosages of 2.5 mg/kg and 5 mg/kg | Forced Swim Test (FST) |
| Study 2 | Showed anxiolytic effects with a notable improvement in anxiety-like behavior | Four-Plate Test |
| Study 3 | Evaluated anticancer properties with promising results in vitro against various cancer cell lines | MTT Assay and Cell Viability Tests |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the purine ring and piperazine moiety significantly affect receptor binding affinity and biological activity. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Position 7 Substitutions
The 2-methylbenzyl group at position 7 distinguishes the target compound from analogs with varying substituents:
- 7-Isopentyl (): Aliphatic chains like isopentyl increase hydrophobicity, favoring membrane permeability but possibly reducing target specificity .
- 7-Phenethyl (): Aromatic extensions (e.g., phenethyl) may enhance binding to hydrophobic enzyme pockets but increase molecular weight .
- 7-(But-2-ynyl) (Linagliptin, ): Unsaturated groups improve rigidity and selectivity for DPP-4 inhibition, though they may pose synthetic challenges .
Position 8 Substitutions
The piperazinyl group at position 8 is critical for hydrogen bonding and basicity. Comparisons include:
- 8-(Piperidin-4-yloxy) (): Replacing piperazine with piperidine reduces nitrogen count, altering charge distribution and hydrogen-bonding capacity .
- 8-(4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl (): Acylated piperazine introduces steric hindrance and modulates basicity, enhancing selectivity for ALDH1A1 (IC₅₀ = 12 nM) .
- 8-(Propargyl-piperazine) (): Propargyl groups enable click chemistry for bioconjugation but may reduce metabolic stability .
Key Insight : The unmodified piperazinyl group in the target compound offers a balance of solubility (via protonation) and versatility for further derivatization.
Physicochemical Properties
*Estimated using fragment-based methods.
Key Insight : The target compound’s moderate logP (~2.1) suggests favorable oral bioavailability, while higher molecular weight analogs (e.g., Linagliptin) prioritize target affinity over absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
